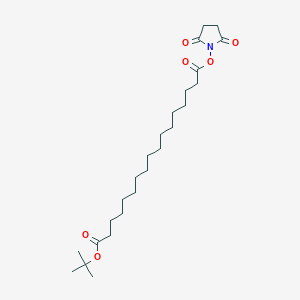
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate typically involves the esterification of heptadecanedioic acid with tert-butyl alcohol and 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptadecanedioic acid derivatives, while reduction can produce heptadecanediol derivatives.
Scientific Research Applications
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- tert-Butyl 2,5-dioxopyrrolidin-1-yl carbonate
- 21,39-Di-tert-butyl 1-(2,5-Dioxopyrrolidin-1-yl) (S)-9,18,23-Trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
Uniqueness
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is unique due to its specific combination of functional groups and long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C25H43NO6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-O-tert-butyl 17-O-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate |
InChI |
InChI=1S/C25H43NO6/c1-25(2,3)31-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24(30)32-26-21(27)19-20-22(26)28/h4-20H2,1-3H3 |
InChI Key |
OSWPELSPIJNCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















